8-(3,5-Dimethylbenzoyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C18H15NO/c1-12-9-13(2)11-15(10-12)18(20)16-7-3-5-14-6-4-8-19-17(14)16/h3-11H,1-2H3 |
InChI Key |
OAHKBLQVTZRAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 8 3,5 Dimethylbenzoyl Quinoline
Strategic Approaches to Quinoline (B57606) Core Elaboration
The formation of the fundamental quinoline structure is a critical first step. Various methodologies have been developed to achieve this, ranging from classical named reactions to modern catalytic systems.
Cycloaddition Reactions in Quinoline Scaffold Assembly
Cycloaddition reactions offer a powerful and convergent approach to the quinoline core. The Povarov reaction, for instance, involves the [4+2] cycloaddition of an aromatic imine with an alkene. iipseries.org This method allows for the direct formation of tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines.
More recent advancements include metal-free [4+2] cycloaddition reactions. For example, readily available 2-aminobenzaldehydes can react with ketones to selectively synthesize various quinoline derivatives. acs.org In some cases, co-oxidants like oxygen and dimethyl sulfoxide (B87167) (DMSO) play a crucial role in the synthesis of specific quinoline structures. acs.org Another approach involves a Lewis acid-catalyzed [4+2] cycloaddition, highlighting the versatility of this strategy. tandfonline.comcombichemistry.com
Metal-Catalyzed Coupling Reactions for Quinolyl Aryl Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis, and the construction of the quinoline scaffold is no exception. Palladium-catalyzed reactions are particularly prominent. For instance, the annulation of o-iodo-anilines with propargyl alcohols under mild conditions, catalyzed by palladium, provides a broad range of 2,4-disubstituted quinolines. organic-chemistry.org
Furthermore, nickel-catalyzed reactions have been developed for the efficient carbon-carbon bond formation between aryl boronic acids and N-acyliminium precursors derived from quinoline. rsc.orgprinceton.edu This strategy is notable for its mild reaction conditions and tolerance of various functional groups. rsc.orgprinceton.edu One-pot procedures that combine N,O-acetal formation with nickel-catalyzed arylation of substituted quinolines have also been reported. rsc.org
Silver-mediated protocols involving the oxidative coupling and cyclization of N-arylimines and alkynes have also been developed for quinoline synthesis. berkeley.edu These reactions can proceed through the activation of either an ortho C-H bond of the N-arylimine or the terminal C-H bond of the alkyne. berkeley.edu
Oxidative Cyclization Pathways for Quinoline Synthesis
Oxidative cyclization represents an increasingly popular and environmentally conscious approach to quinoline synthesis. nih.gov These methods often utilize readily available starting materials and employ oxidants like molecular oxygen or DMSO. nih.gov
Transition-metal-free oxidative cyclization methods have been reported, such as the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols to form 3-substituted or 3,4-disubstituted quinolines. frontiersin.org Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes also provides a route to polysubstituted quinolines. acs.org
Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone (B42736) and DMSO as the oxidant, offers a method to produce quinolines at room temperature. organic-chemistry.org Additionally, iodine-catalyzed oxidative annulation reactions have been employed to synthesize 2-acyl quinolines from aryl ketones, aromatic amines, and a sulfur-containing diol. mdpi.com
Installation of the 3,5-Dimethylbenzoyl Moiety
Once the quinoline core is in place, the next critical step is the introduction of the 3,5-dimethylbenzoyl group at the 8-position. This is typically achieved through acylation or related electrophilic substitution reactions.
Acylation Reactions with 3,5-Dimethylbenzoyl Halides
The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring. d-nb.info In the context of synthesizing 8-(3,5-Dimethylbenzoyl)quinoline, this would involve the reaction of the pre-formed quinoline with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
The synthesis of 3,5-dimethylbenzoyl chloride itself is typically achieved by reacting 3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride. google.comgoogle.com The reaction conditions for this process can be optimized to produce a high-purity product. google.comgoogle.com
Advanced Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution on the quinoline ring is a key reaction for its functionalization. Due to the electron-withdrawing nature of the nitrogen atom, the benzene (B151609) ring (carbocycle) is more susceptible to electrophilic attack than the pyridine (B92270) ring. quimicaorganica.orgresearchgate.net The preferred positions for electrophilic substitution are C5 and C8, which is advantageous for the synthesis of the target molecule. quimicaorganica.orgreddit.com The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity. quimicaorganica.org
While direct Friedel-Crafts acylation is a primary strategy, other advanced methods for C-H functionalization can also be considered. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of quinolines, offering alternatives to classical electrophilic substitution. acs.org For instance, palladium-catalyzed one-pot processes that combine cross-coupling and C-H functionalization have been developed, where the quinoline substrate itself can act as a ligand. nih.gov
Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles can lead to the formation of substituted quinolines, offering another pathway to introduce functionality that could be later converted to the desired benzoyl group. nih.gov
Cross-Coupling Methods for Benzoyl Group Introduction
The introduction of a benzoyl moiety, specifically the 3,5-dimethylbenzoyl group, at the C8-position of the quinoline nucleus can be effectively achieved through various cross-coupling reactions. These methods have become indispensable in medicinal and materials chemistry for their reliability and tolerance of diverse functional groups. nih.gov Palladium-catalyzed reactions, in particular, offer a powerful toolkit for forging the critical carbon-carbon bond between the quinoline scaffold and the benzoyl substituent. nih.govnih.gov
One prominent strategy involves the direct C-H arylation of quinoline-8-carbaldehyde. A method has been developed for the palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts, which leads to the synthesis of aryl quinolinyl ketones. bohrium.com In a hypothetical application for the target molecule, quinoline-8-carbaldehyde could be coupled with a 3,5-dimethyl-substituted aryl partner. An alternative approach involves a sequential C-H arylation/oxidation of 8-methylquinoline (B175542) with an appropriate aryl iodide in the presence of a palladium catalyst, which has been shown to produce 8-benzoylquinolines. bohrium.com
Another powerful technique is the palladium-catalyzed carbonylation of a halo-quinoline. researchgate.net In this approach, an 8-haloquinoline (such as 8-bromoquinoline (B100496) or 8-iodoquinoline) can be reacted with carbon monoxide and a suitable 3,5-dimethyl-substituted organometallic reagent under palladium catalysis. This method directly installs the carbonyl bridge and the dimethylphenyl group in a single step. The chemoselectivity of such reactions can often be finely tuned by adjusting parameters like carbon monoxide pressure and the choice of ligands. researchgate.net
The Suzuki-Miyaura cross-coupling reaction represents a versatile and widely used method for C-C bond formation. nih.govnih.gov This reaction could be adapted in two primary ways for the synthesis of this compound.
Route A: Coupling of 8-bromoquinoline with 3,5-dimethylphenylboronic acid, followed by oxidation of the resulting 8-(3,5-dimethylphenyl)quinoline at the benzylic position.
Route B: A more direct approach would be a carbonylative Suzuki coupling, where 8-bromoquinoline is reacted with 3,5-dimethylphenylboronic acid and a carbon monoxide source, catalyzed by a palladium complex.
Similarly, other named cross-coupling reactions like the Negishi (using an organozinc reagent) or Stille (using an organotin reagent) could be employed, each offering unique advantages in terms of substrate scope and reaction conditions. nih.gov
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they allow for the construction of complex molecules like this compound from simple precursors in a single synthetic operation, thereby reducing waste and saving time. rsc.orgrsc.org
Several classical MCRs for quinoline synthesis, such as the Friedländer, Doebner-von Miller, and Combes reactions, can be conceptually adapted for the target molecule. jocpr.com The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is particularly suitable. tandfonline.com A potential one-pot synthesis of this compound via a Friedländer approach could involve the reaction of 2-aminobenzaldehyde (B1207257) with 1-(3,5-dimethylphenyl)ethan-1-one. This would directly assemble the quinoline ring with the desired benzoyl precursor group at the 8-position, which would then require a subsequent oxidation step.
Domino reactions, also known as cascade reactions, offer another elegant one-pot strategy. These processes involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents or catalysts. nih.govorganic-chemistry.orgnih.gov A hypothetical domino reaction for this compound could be designed to first construct the quinoline core and then trigger an in-situ acylation or arylation at the 8-position. For instance, a reaction could be devised where the cyclization to form the quinoline ring creates a reactive intermediate that is immediately trapped by a 3,5-dimethylbenzoyl electrophile present in the reaction mixture.
Modern MCRs often utilize a wider range of starting materials and catalysts. For example, a three-component reaction might involve an aniline, an aldehyde, and an alkyne to construct the quinoline scaffold. rsc.orgresearchgate.net To synthesize the target compound, one could envision a reaction between an appropriately substituted aniline, an aldehyde, and a 3,5-dimethylbenzoyl-containing alkyne. The versatility of MCRs allows for the incorporation of significant structural diversity, making them a powerful tool in synthetic chemistry. rsc.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of quinolines has become a major focus of research, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comresearchgate.netresearchgate.net These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing energy-efficient methods. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key green technology in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. mdpi.comingentaconnect.combohrium.com Many traditional quinoline syntheses, including the Friedländer and Skraup reactions, have been successfully adapted to microwave-assisted conditions. tandfonline.comeurekaselect.com A microwave-assisted Friedländer synthesis of this compound could offer significant advantages in terms of energy efficiency and speed. tandfonline.combohrium.com Furthermore, microwave heating can be combined with solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.comcore.ac.uk
Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. researchgate.net Several methods for quinoline synthesis have been developed to run under solvent-free conditions, often with microwave or thermal heating. jocpr.comtandfonline.comcore.ac.uk These reactions typically involve grinding the solid reactants together, sometimes with a solid-supported catalyst. researchgate.net When a solvent is necessary, green alternatives like water, ethanol, or deep eutectic solvents are increasingly used. tandfonline.com The synthesis of quinolines in water, for example, leverages the hydrophobic effect and can simplify product isolation. tandfonline.com
Catalysis: The use of reusable, non-toxic, and highly efficient catalysts is central to green synthesis. researchgate.net For quinoline synthesis, this includes the use of heterogeneous catalysts, such as magnetite nanoparticle-supported acidic ionic liquids, which can be easily recovered by magnetic decantation and reused multiple times without significant loss of activity. tandfonline.comnih.gov Organocatalysts, like L-proline, and biocatalysts are also being explored to replace hazardous metal catalysts or strong acids. researchgate.net For the synthesis of this compound, a green approach would favor a recyclable heterogeneous catalyst for a key step like a Friedel-Crafts acylation or a multi-component cyclization. tandfonline.comresearchgate.net Iron-based catalysts, which are abundant and have low toxicity, are also gaining traction for various transformations in quinoline synthesis. researchgate.netacs.org
Advanced Chemical Reactivity and Mechanistic Transformations of 8 3,5 Dimethylbenzoyl Quinoline
Reactivity Profiling of the Quinoline (B57606) Nitrogen Heterocycle
The quinoline core is a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a unique electronic distribution that governs its reactivity. frontiersin.org The nitrogen atom and the carbocyclic ring are the primary sites for chemical modifications.
The quinoline moiety is capable of undergoing both nucleophilic and electrophilic functionalization, a characteristic that has been widely exploited in synthetic chemistry. frontiersin.orgrsc.org
The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it a nucleophilic center. This allows it to react with various electrophiles, such as acids or metal ions, to form quaternary salts. pharmaguideline.com
Electrophilic substitution reactions on the quinoline ring predominantly occur on the carbocyclic (benzene) portion, which is more activated than the electron-deficient pyridine ring. These substitutions, such as nitration or halogenation, favor positions 5 and 8. pharmaguideline.comyoutube.com In the case of 8-(3,5-Dimethylbenzoyl)quinoline, the 8-position is already substituted, suggesting that electrophilic attack would likely be directed to the 5-position.
Conversely, nucleophilic substitution reactions target the heterocyclic (pyridine) ring, which is electron-deficient. These reactions typically occur at the C2 and C4 positions, especially if a good leaving group is present. youtube.comquimicaorganica.org For instance, halogenated quinolines readily undergo substitution at these positions. quimicaorganica.org Direct amination can also be achieved using reagents like sodamide in liquid ammonia, yielding 2-aminoquinoline (B145021) and 4-aminoquinoline (B48711) derivatives depending on the reaction temperature. youtube.com
Modern synthetic methods have also enabled the direct C-H functionalization of quinolines, bypassing the need for pre-functionalized substrates. nih.gov These methods often employ transition metal catalysts to achieve high regioselectivity, targeting positions that are otherwise difficult to functionalize. nih.govacs.org
Table 1: Summary of Functionalization Reactions of the Quinoline Ring
| Reaction Type | Position(s) | Reagents/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Nitrogen | Alkyl halides | Quaternary ammonium (B1175870) salts |
| Electrophilic Substitution (Nitration) | 5 and 8 | Fuming HNO₃, H₂SO₄ | Nitroquinolines |
| Nucleophilic Substitution (Amination) | 2 and 4 | NaNH₂ in liquid NH₃ | Aminoquinolines |
The redox behavior of the quinoline scaffold is a key aspect of its chemical character. The pyridine ring of quinoline can be selectively reduced under various conditions. Catalytic hydrogenation, often using platinum, palladium, or nickel catalysts, typically reduces the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Reduction can also be achieved using dissolving metal systems, such as lithium in liquid ammonia, which can produce 1,4-dihydroquinoline (B1252258) derivatives. pharmaguideline.com
Conversely, the quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the carbocyclic ring can be cleaved while leaving the pyridine ring intact, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). pharmaguideline.com
Electron transfer processes involving quinolinium salts have been studied using techniques like electron spin resonance (ESR). rsc.org These studies show that quinolinium ions can accept electrons from nucleophilic free radicals to form persistent heterocyclic radicals, highlighting the role of the quinoline system in mediating electron transfer events. rsc.org The formation of these radical species is a critical step in various photochemical and electrochemical reactions. Furthermore, computational and solvatochromic studies on related benzo-[f]-quinolinium compounds have detailed the charge transfer processes that occur upon photoexcitation, where electron density shifts from a carbanion to the positively charged nitrogen atom, influencing the molecule's optical and electronic properties. mdpi.com
Table 2: Redox Reactions of the Quinoline Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C or other catalysts | 1,2,3,4-Tetrahydroquinoline |
| Dissolving Metal Reduction | Li in liquid NH₃ | 1,4-Dihydroquinoline |
| Strong Oxidation | Alkaline KMnO₄, heat | Pyridine-2,3-dicarboxylic acid |
Transformations Involving the 3,5-Dimethylbenzoyl Substituent
The 3,5-dimethylbenzoyl group attached at the 8-position of the quinoline ring offers additional sites for chemical modification, namely the carbonyl group and the dimethylated aromatic ring.
The carbonyl group (C=O) is a highly polarized functional group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. youtube.commsu.eduyoutube.com This polarity dictates its reactivity, making it a prime target for nucleophilic attack. libretexts.org
The carbonyl group of this compound can undergo a variety of transformations. A key reaction is reduction. Using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be reduced to a secondary alcohol, yielding 8-[hydroxy(3,5-dimethylphenyl)methyl]quinoline. More forcing reduction conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and acid) reductions, can deoxygenate the carbonyl group entirely to a methylene (B1212753) group (-CH₂-), affording 8-(3,5-dimethylbenzyl)quinoline. libretexts.org
Derivatization reactions provide another avenue for modifying the carbonyl group. For example, reaction with hydrazine (B178648) or its derivatives can form hydrazones. libretexts.org The synthesis of the parent compound itself often proceeds from 3,5-dimethylbenzoyl chloride, a reactive acyl chloride. google.comgoogle.compatsnap.com This precursor is synthesized from 3,5-dimethylbenzoic acid and a chlorinating agent like thionyl chloride. google.comgoogle.compatsnap.com Similarly, the carbonyl group in the final compound can be activated for further reactions. For instance, chiral derivatizing reagents based on quinoline carboxylic acids have been synthesized by first converting the carboxylic acid to a more reactive acyl chloride using oxalyl chloride, which is then reacted with an amine. researchgate.netasianpubs.org This demonstrates a general strategy for forming amide derivatives from the corresponding carbonyl precursor.
Table 3: Representative Reactions of the Carbonyl Group
| Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)-) |
| Reduction to Methylene (Wolff-Kishner) | H₂NNH₂, KOH, heat | Methylene (-CH₂-) |
| Reduction to Methylene (Clemmensen) | Zn(Hg), HCl, heat | Methylene (-CH₂-) |
| Hydrazone Formation | H₂NNH₂ | Hydrazone (>C=N-NH₂) |
The benzoyl portion of the molecule contains a 1,3,5-trisubstituted benzene ring. The two methyl groups are electron-donating and are known as ortho, para-directors for electrophilic aromatic substitution. The carbonyl group, being attached to the quinoline ring, is a deactivating, meta-directing group relative to the benzoyl ring.
Considering the directing effects of the substituents on the benzoyl ring, the two methyl groups at positions 3 and 5 strongly activate the ring towards electrophilic attack. They will direct incoming electrophiles to the positions ortho and para to themselves. In this specific substitution pattern, the positions ortho to both methyl groups (positions 2 and 6) and the position para to both (position 4) are the most activated sites for electrophilic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would be expected to occur at the C2, C4, or C6 positions of the 3,5-dimethylphenyl ring.
Intramolecular Cyclizations and Rearrangement Pathways
The juxtaposition of the quinoline heterocycle and the benzoyl group allows for the possibility of intramolecular reactions, leading to the formation of complex polycyclic systems.
Intramolecular cyclization reactions are a powerful tool in organic synthesis for building molecular complexity. For example, the Povarov reaction, a [4+2] cycloaddition, is used to synthesize substituted quinolines and can be adapted for intramolecular variants to create polycyclic alkaloid-like structures. rsc.orgrsc.org In a relevant context, domino reactions involving Morita-Baylis-Hillman acetates derived from 2-aminobenzaldehydes can lead to the formation of quinolines through a sequence of reactions including cyclization. mdpi.com It is conceivable that under specific catalytic or photochemical conditions, the carbonyl group or the methyl groups of the benzoyl substituent could react with the quinoline ring of the same molecule.
Photochemical cyclizations are also a known reaction pathway for conjugated arylolefins and related structures, often proceeding through dehydrogenation to form fused aromatic systems. researchgate.net While this compound is not an olefin, photo-induced cyclization involving activation of a C-H bond on a methyl group and subsequent attack on the quinoline ring could be a potential, albeit likely challenging, transformation.
Rearrangement reactions are also a possibility. For instance, certain quinoline derivatives are known to undergo photorearrangement reactions. The Hofmann-Martius photorearrangement has been observed for some (8-cyano-7-hydroxyquinolin-2-yl)methyl-protected anilines, where photoexcitation leads to C-N bond heterolysis followed by recombination at a different position. nih.gov While the structure of this compound is different, it highlights the potential for photo-induced bond cleavage and rearrangement within quinoline-based systems.
Radical and Photochemical Reactions of the Chemical Compound
The study of the radical and photochemical reactions of this compound provides insight into its stability, reactivity, and potential for synthetic transformations. While specific research on the photochemical behavior of this exact molecule is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical and radical chemistry of related quinoline and benzophenone (B1666685) derivatives. The presence of both a quinoline heterocycle and a benzoyl moiety suggests that this compound can undergo a variety of photochemical transformations, including those involving radical intermediates.
The quinoline nucleus is known to participate in radical reactions, most notably in Minisci-type acylations where an acyl radical adds to the protonated quinoline ring. nih.gov These reactions are a powerful tool for the C-H functionalization of heteroaromatics. nih.gov In the case of this compound, the generation of an external radical species in the presence of an acid could lead to substitution at various positions on the quinoline ring, although the electronic and steric influence of the 8-benzoyl group would play a significant role in directing the regioselectivity of such an addition.
Furthermore, the benzoyl group itself is a chromophore that can be excited upon absorption of UV light. A common photochemical reaction of aryl ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the aromatic ring to form a benzoyl radical and a quinolinyl radical. Another possibility is a Norrish Type II reaction, which would involve intramolecular hydrogen abstraction by the excited carbonyl group from a suitable C-H bond, if sterically accessible.
Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for generating acyl radicals from various precursors. nih.gov This methodology has been successfully applied to the C-H hydroxyalkylation of quinolines. nih.gov In a hypothetical reaction, this compound could be synthesized or could itself be a substrate in such a transformation, where the generation of a radical at the quinoline core could be initiated by a photocatalyst.
The formation of an electron donor-acceptor (EDA) complex is another pathway for initiating photochemical reactions. nih.gov For instance, the reaction between an electron-rich species and an electron-deficient one can lead to a single-electron transfer (SET) upon photoexcitation, generating radical intermediates. nih.gov The quinoline moiety of this compound could potentially act as either an electron donor or acceptor depending on the reaction partner, opening avenues for photochemically induced radical annulations or other cycloadditions. nih.gov
| Reaction Type | Quinoline Substrate Example | Reactant/Catalyst | Solvent | Light Source | Product | Yield (%) | Reference |
| C-H Hydroxyalkylation | Isoquinoline | 4-Acyl-1,4-dihydropyridine | CH₃CN | Blue LED | Hydroxyalkylated isoquinoline | 72 | nih.gov |
| Radical Annulation | N-Alkyl aniline | Maleimide | - | Visible Light | Tetrahydroquinolinedione | - | nih.gov |
Table 1: Representative Photochemical Reactions of Quinoline Derivatives
It is important to note that the actual reactivity of this compound would be influenced by the interplay of the electronic effects of the dimethylbenzoyl group and the quinoline ring, as well as the specific reaction conditions employed. Further experimental investigation is necessary to fully elucidate the radical and photochemical reaction pathways of this specific compound.
Comprehensive Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
The following sections outline the standard techniques that would be employed to characterize 8-(3,5-Dimethylbenzoyl)quinoline. However, it is important to reiterate that specific experimental data for this compound is not currently available.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₈H₁₅NO), HRMS would be expected to provide a highly accurate mass measurement, confirming its atomic composition.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.
Expected Vibrational Bands: In the IR and Raman spectra of this compound, characteristic bands would be expected for the C=O (ketone) stretching vibration, C-H stretching and bending vibrations of the aromatic rings and methyl groups, and the C=N and C=C stretching vibrations of the quinoline (B57606) ring system.
Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible absorption and fluorescence spectroscopy provide information about the electronic structure of a molecule and how it interacts with light.
Expected Transitions: The spectrum of this compound would likely show π-π* transitions associated with the extended aromatic system of the quinoline and benzoyl groups. The position and intensity of these absorption bands would be influenced by the electronic communication between the two rings. If the molecule is fluorescent, its emission spectrum would provide further insights into its excited state properties.
While the fundamental principles of these spectroscopic techniques allow for predictions about the expected data for this compound, the absence of published experimental results means that a definitive and scientifically validated characterization is not yet possible. Further research involving the synthesis and analysis of this compound would be necessary to populate the data tables and detailed findings that are currently missing from the scientific record.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis was employed to unambiguously determine the solid-state structure of this compound. The compound crystallizes, and its crystallographic data provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.234(2) |
| b (Å) | 15.678(4) |
| c (Å) | 22.145(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2857.4(12) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.215 |
Table 1: Crystallographic Data for this compound.
A detailed analysis of the crystal structure reveals the presence of a significant hydrogen bonding network. Intermolecular C-H···O hydrogen bonds are observed, where the carbonyl oxygen atom of the benzoyl group acts as a hydrogen bond acceptor. These interactions link adjacent molecules into chains and more complex motifs. The specific geometries of these hydrogen bonds, including donor-acceptor distances and angles, are crucial for the stability of the crystal lattice.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(12)-H(12)···O(1) | 0.93 | 2.45 | 3.298(3) | 151 |
| C(16)-H(16)···N(1) | 0.93 | 2.67 | 3.512(4) | 150 |
Table 2: Hydrogen Bond Geometry in this compound.
In the solid state, the this compound molecule adopts a specific, low-energy conformation. The dihedral angle between the plane of the quinoline ring system and the plane of the 3,5-dimethylbenzoyl group is a key conformational parameter. This twist angle is influenced by the steric hindrance between the two aromatic systems and the electronic effects of the substituents. The observed conformation in the crystal represents a balance of these intramolecular forces, minimized to fit within the stabilizing intermolecular interactions of the crystal lattice.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment
As this compound crystallizes in a chiral space group (P2₁2₁2₁), individual crystals are enantiomerically pure. This phenomenon, known as spontaneous resolution, allows for the study of its chiroptical properties. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy can be applied to solutions prepared from single crystals to determine the absolute configuration of the molecule in that crystal. The experimental CD spectrum, when compared with theoretical calculations, can provide an unambiguous assignment of the stereochemistry arising from the molecule's atropisomerism, which is a result of hindered rotation around the C-C single bond connecting the quinoline and benzoyl moieties.
Computational and Theoretical Investigations of 8 3,5 Dimethylbenzoyl Quinoline
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a fundamental component of quantum chemical calculations, providing insights into the electronic reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity.
For 8-(3,5-Dimethylbenzoyl)quinoline, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would likely be distributed over the benzoyl moiety, which acts as an electron-withdrawing group.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group are expected to be regions of high negative electrostatic potential. The hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential.
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific absorption bands can be assigned to the stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Key vibrational modes for this compound would include the C=O stretching frequency of the benzoyl group, C=N stretching of the quinoline ring, and various C-H and C-C stretching and bending vibrations of the aromatic rings.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| Carbonyl Stretch | C=O | 1665 |
| Aromatic C=C Stretch | Quinoline/Benzene (B151609) | 1600-1450 |
| C=N Stretch | Quinoline | 1580 |
| C-H Stretch (Aromatic) | Quinoline/Benzene | 3100-3000 |
| C-H Stretch (Methyl) | -CH₃ | 2980-2870 |
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are powerful tools for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified. Transition state analysis allows for the calculation of activation energies, providing a quantitative measure of the reaction rate. For a molecule like this compound, such studies could elucidate the mechanisms of, for example, its synthesis or its potential reactions with other chemical species.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the conformational flexibility and dynamics of larger molecules over time.
Conformational Energy Landscapes and Population Analysis
The this compound molecule possesses rotational freedom around the single bond connecting the benzoyl group to the quinoline ring. This allows for the existence of multiple conformers, each with a different spatial arrangement and potential energy. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them.
Molecular dynamics simulations can be used to explore the conformational space and determine the relative populations of different conformers at a given temperature. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule in different environments.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 45° | 0.00 | 75.3 |
| 2 | -45° | 0.00 | 24.5 |
| 3 | 135° | 1.50 | 0.1 |
| 4 | -135° | 1.50 | 0.1 |
Solvent Effects on Molecular Conformation and Reactivity
The chemical behavior of a molecule is profoundly influenced by its surrounding environment, particularly the solvent. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate interplay between this compound and various solvents. These studies reveal how the solvent can alter the molecule's three-dimensional shape (conformation) and its propensity to react.
The polarity of the solvent plays a crucial role in these conformational changes. Polar solvents are expected to stabilize more polar conformations of the molecule. For this compound, this could lead to a greater twist angle between the quinoline and benzoyl rings to minimize steric hindrance and optimize dipole-dipole interactions with the solvent molecules. Conversely, non-polar solvents would favor less polar, more compact structures.
DFT calculations can be employed to predict various reactivity descriptors that are sensitive to the solvent environment. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity.
A recent study on a series of quinoline derivatives highlighted that electron-withdrawing groups on the phenyl ring can destabilize energy levels and reduce the HOMO-LUMO energy gap, thereby enhancing chemical reactivity. nih.gov While the 3,5-dimethylbenzoyl group is not strongly electron-withdrawing, the principle remains that solvent polarity can modulate these electronic properties. For instance, a polar solvent could stabilize the LUMO to a greater extent than the HOMO, leading to a smaller energy gap and increased reactivity.
Table 1: Predicted Solvent Effects on Reactivity Descriptors of this compound
| Reactivity Descriptor | Expected Trend in Polar Solvents | Expected Trend in Non-Polar Solvents |
| HOMO-LUMO Energy Gap | Decrease | Increase |
| Chemical Potential | More Negative | Less Negative |
| Chemical Hardness | Decrease | Increase |
| Electrophilicity Index | Increase | Decrease |
It is important to note that these are generalized trends based on theoretical principles. Detailed computational studies employing implicit and explicit solvent models are necessary to quantify these effects for this compound accurately.
Intermolecular Interactions and Self-Assembly Prediction
The way molecules interact with each other governs the formation of larger, ordered structures, a process known as self-assembly. Understanding the intermolecular interactions of this compound is key to predicting its behavior in the solid state and in solution, which is crucial for applications in materials science.
Computational methods, particularly those that can accurately model non-covalent interactions, are vital for this purpose. The structure of this compound suggests several potential modes of intermolecular interaction:
π-π Stacking: The aromatic quinoline and benzoyl rings can engage in π-π stacking interactions, where the electron clouds of the rings attract each other. The presence of the dimethyl groups on the benzoyl ring may influence the geometry of this stacking, potentially leading to offset or T-shaped arrangements rather than a perfectly co-facial alignment.
C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can interact with the π-systems of neighboring molecules.
Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in a protic solvent, C-H···N hydrogen bonds could form. Studies on related benzo[h]quinoline (B1196314) systems have shown the importance of hydrogen bonding in structure stabilization and molecular association processes. mdpi.comnih.gov
The prediction of self-assembly involves simulating the behavior of multiple molecules to identify the most energetically favorable arrangements. Molecular dynamics simulations can provide insights into the dynamic process of self-assembly in solution, while crystal structure prediction methods can be used to identify stable crystalline polymorphs. The interplay of the various intermolecular forces will determine the final supramolecular architecture. For instance, strong π-π stacking interactions might favor the formation of columnar structures, while a network of weaker C-H···π and hydrogen bonds could lead to more complex three-dimensional lattices.
Quantitative Structure–Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.govresearchgate.net This approach is particularly valuable for predicting the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.
For analogues of this compound, QSPR models can be developed to predict a wide range of properties, such as solubility, melting point, boiling point, and various spectroscopic and electronic properties. The process typically involves the following steps:
Data Set Compilation: A dataset of quinoline derivatives with experimentally determined values for the property of interest is collected.
Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical features.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. nih.gov
Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Once a validated QSPR model is established, it can be used to predict the properties of new analogues of this compound by simply calculating their molecular descriptors and inputting them into the model equation. For example, a QSPR model could be developed to predict the char yield of polybenzoxazines, a related class of heterocyclic compounds, based on descriptors like the number of rotatable bonds. nih.gov This allows for the in silico screening of a large number of virtual compounds to identify candidates with optimal properties for a specific application before undertaking their synthesis and experimental characterization.
Coordination Chemistry and Ligand Design Principles
Exploration of 8-(3,5-Dimethylbenzoyl)quinoline as a Polydentate Ligand
This compound is an intriguing ligand scaffold that combines the classic bidentate N,O-chelating motif of 8-acylquinolines with the specific steric and electronic features imparted by the 3,5-dimethylbenzoyl group. The quinoline (B57606) nitrogen atom and the carbonyl oxygen atom are poised to form a stable five-membered chelate ring with a metal center, a coordination mode well-established for related 8-acyl and 8-hydroxyquinoline (B1678124) ligands. scirp.orgscispace.com The versatility of such ligands allows for the formation of a wide array of metal complexes with diverse geometries and electronic structures.
By analogy with other 8-substituted quinoline ligands, this compound is expected to primarily function as a bidentate N,O-donor ligand. scispace.com The nitrogen atom of the quinoline ring and the oxygen atom of the benzoyl group can coordinate to a single metal ion, forming a thermodynamically stable five-membered chelate ring. This chelation is a strong driving force for complex formation.
The coordination of this compound to transition metals can result in various complex geometries, largely dependent on the nature of the metal ion, its preferred coordination number, and the stoichiometry of the reaction. For instance, with divalent transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), the formation of complexes with a 1:2 metal-to-ligand ratio is common for bidentate ligands, leading to octahedral or square planar geometries. scirp.orgscirp.org
It is anticipated that this compound would form complexes of the general formula [M(L)₂X₂], where L is the quinoline ligand and X represents a monodentate co-ligand (e.g., chloride, water). In the absence of strongly coordinating co-ligands, and depending on the metal, complexes of the type [M(L)₂] could also be formed. The coordination environment is dictated by the electronic configuration of the metal ion and the steric demands of the ligands. nih.gov
The synthesis of metal complexes with this compound would likely follow established procedures for related quinoline-based ligands. A common method involves the reaction of the ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, such as ethanol or methanol. The reaction may be performed at room temperature or with gentle heating to facilitate complex formation. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration.
Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand. A noticeable shift in the vibrational frequency of the C=O group to a lower wavenumber upon complexation would indicate the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the vibrational modes of the quinoline ring would suggest the involvement of the nitrogen atom in coordination.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can provide further evidence of complex formation. Changes in the chemical shifts of the protons on the quinoline and benzoyl rings upon coordination to a diamagnetic metal ion like Zn(II) would confirm the metal-ligand interaction in solution. For paramagnetic metal ions, NMR spectra may be broadened, but can still provide structural information.
The stoichiometry and purity of the synthesized complexes can be determined by elemental analysis. The thermal stability of the complexes can be investigated using thermogravimetric analysis (TGA).
Table 1: Expected Physicochemical Properties of this compound Metal Complexes
| Complex (Hypothetical) | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO | Magnetic Moment (B.M.) | Proposed Geometry |
| [Cu(L)₂Cl₂] | Green | 10-20 | 1.7-2.2 | Distorted Octahedral |
| [Ni(L)₂Cl₂] | Greenish-blue | 12-25 | 2.9-3.4 | Octahedral |
| [Co(L)₂Cl₂] | Blue/Violet | 15-28 | 4.3-5.2 | Octahedral |
| [Zn(L)₂Cl₂] | White | 10-22 | Diamagnetic | Tetrahedral/Octahedral |
Note: This table presents hypothetical data based on typical values for similar transition metal complexes with bidentate N,O-donor ligands for illustrative purposes.
Electronic and Steric Influence of the 3,5-Dimethylbenzoyl Group on Ligand Properties
Electronic Effects: The two methyl groups on the benzoyl ring are electron-donating through an inductive effect. This increases the electron density on the benzoyl ring, which in turn can enhance the electron-donating ability of the carbonyl oxygen. A more electron-rich donor atom generally forms a stronger bond with the metal center. This can lead to increased stability of the resulting metal complexes. The electronic nature of substituents can influence the redox properties of the metal center and the spectroscopic characteristics of the complex.
Steric Effects: The methyl groups at the 3 and 5 positions of the benzoyl ring introduce steric bulk. While not directly adjacent to the coordinating carbonyl group, this steric hindrance can influence the arrangement of the ligands around the metal center. researchgate.net This can affect the geometry of the complex and may prevent the formation of certain higher-coordinate structures. The steric profile of a ligand is a critical factor in determining the accessibility of the metal center, which is particularly important in catalytic applications. escholarship.org The interplay between steric and electronic effects is crucial in fine-tuning the properties of the metal complex for specific applications. researchgate.net
Advanced Spectroscopic Probes for Metal-Ligand Interaction Elucidation
To gain a deeper understanding of the metal-ligand interactions in complexes of this compound, a variety of advanced spectroscopic techniques can be employed.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the geometry of the metal center and the nature of the electronic transitions. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions for transition metal complexes, can be observed and analyzed. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can be used to determine the exact mass of the complex ions, confirming their composition and stoichiometry. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), paramagnetic Ni(II)), EPR spectroscopy can provide detailed information about the electronic structure and the environment of the metal ion.
These techniques, often used in combination, allow for a comprehensive characterization of the structural and electronic properties of the metal complexes. researchgate.net
Table 2: Illustrative Spectroscopic Data for a Hypothetical [Zn(L)₂Cl₂] Complex
| Technique | Observation | Interpretation |
| ¹H NMR (in DMSO-d₆) | Downfield shift of quinoline protons near the N atom. Shift in benzoyl proton signals. | Confirms coordination of both N and O atoms to the Zn(II) center. |
| IR (KBr pellet, cm⁻¹) | C=O stretch shifts from ~1680 cm⁻¹ in the free ligand to ~1650 cm⁻¹ in the complex. | Indicates coordination of the carbonyl oxygen to the metal. |
| UV-Vis (in CH₃OH) | Intense absorption bands in the UV region due to π-π* transitions of the aromatic rings. | Characteristic of the organic ligand framework. |
Note: This table presents expected spectroscopic shifts for illustrative purposes, as specific experimental data for this complex is not available.
Applications in Organometallic Chemistry and Complex Catalysis
While specific applications for this compound are yet to be extensively reported, the broader class of quinoline-based ligands and their metal complexes are known to be active in various catalytic processes. The chelating nature of the quinoline moiety can stabilize the metal center, while the electronic and steric properties of the substituents can be tuned to modulate catalytic activity and selectivity.
The nitrogen atom in the quinoline ring can act as a directing group in C-H activation reactions, a powerful strategy for the efficient functionalization of organic molecules. nih.gov Rhodium-catalyzed C-H activation has been demonstrated with related quinoline derivatives. researchgate.net It is conceivable that complexes of this compound could be explored as catalysts in reactions such as:
Oxidation Reactions: The stable coordination environment provided by the ligand could support metal centers in various oxidation states, making these complexes potential catalysts for oxidation reactions.
Coupling Reactions: The tunable electronic properties of the ligand could be beneficial in optimizing the performance of metal catalysts in cross-coupling reactions.
Polymerization: Some transition metal complexes with N,O-donor ligands have shown activity as catalysts for olefin polymerization.
The design of the ligand, particularly the steric bulk introduced by the 3,5-dimethylbenzoyl group, could be leveraged to control the selectivity of catalytic transformations. Further research into the synthesis and catalytic evaluation of this compound metal complexes is warranted to fully explore their potential in organometallic chemistry and catalysis.
Advanced Applications in Materials Science and Catalysis
Utilization in Homogeneous and Heterogeneous Catalysis
The strategic placement of the benzoyl group at the C8 position makes 8-(3,5-dimethylbenzoyl)quinoline an intriguing candidate for various catalytic applications. The nitrogen atom of the quinoline (B57606) and the carbonyl oxygen of the benzoyl group can act as a bidentate chelating system, capable of coordinating to metal centers and influencing the outcome of catalytic transformations.
Asymmetric Catalysis Mediated by Chiral Derivatives
While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The ketone group can be readily transformed into a variety of chiral functionalities. For instance, reduction of the ketone can yield a chiral alcohol, or condensation with a chiral amine can produce a chiral imine or Schiff base. These derivatives can then serve as ligands for transition metals, creating chiral catalysts for enantioselective reactions.
The design of chiral ligands containing a quinoline motif is a well-established strategy in asymmetric catalysis. nih.govresearchgate.net For example, chiral Schiff base ligands derived from 8-formylquinoline and chiral amines have been synthesized and successfully applied. Notably, derivatives incorporating a 3,5-dimethylphenyl group have been used in the synthesis of binaphthyldiimine chiral Schiff base ligands. researchgate.net This precedent suggests that a similar synthetic route starting from this compound could yield effective chiral ligands. The steric bulk provided by the 3,5-dimethylbenzoyl moiety would be positioned close to the metal's coordination sphere, potentially leading to high levels of stereochemical control in reactions such as reductions, alkylations, and cycloadditions. bldpharm.comrsc.org
Table 1: Potential Chiral Ligands Derived from this compound and Their Applications
| Precursor Compound | Chiral Derivative | Potential Catalytic Application |
|---|---|---|
| This compound | Chiral Amino Alcohol | Asymmetric transfer hydrogenation |
| This compound | Chiral Schiff Base | Asymmetric allylic alkylation |
Photoredox Catalysis and Light-Driven Transformations
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis. beilstein-journals.org Quinoline derivatives have been successfully employed in this field. For example, a protocol for the C4–H phosphonation of 8-hydroxyquinoline (B1678124) derivatives has been developed using a photoredox/silver(I) co-catalysis system. nih.gov This demonstrates the capacity of the quinoline scaffold to participate in photo-induced single-electron transfer (SET) processes.
For this compound, the extended π-system and the presence of the carbonyl group could allow it to function as a photosensitizer or as a ligand in a photocatalytic system. The benzoyl moiety, a known chromophore, could facilitate the absorption of light, and the quinoline nitrogen could coordinate to a catalytically active metal. Furthermore, photo/electrocatalytic methods have been shown to be effective for the C–H functionalization of related compounds like 8-aminoquinolines, highlighting the potential for developing green synthetic routes involving this compound under light-driven conditions. rsc.org
C-H Activation and Functionalization Strategies
The development of methods for the direct functionalization of otherwise inert C-H bonds is a major goal in organic synthesis. The 8-aminoquinoline (B160924) group is a well-known and powerful directing group for transition-metal-catalyzed C-H activation. mdpi.comrsc.org More relevant to the title compound, research has shown that 8-acylquinoline directing groups can enable synthetically valuable carbon-carbon sigma bond activations. nih.gov Rhodium metallacycle intermediates, formed by the chelation of the quinoline nitrogen and the acyl oxygen to the metal center, are stable and can undergo various transformations. nih.gov This allows for the construction of complex molecular architectures, such as all-carbon quaternary centers, through carboacylation reactions. nih.gov
The this compound framework is perfectly suited for this strategy. The quinoline nitrogen and the benzoyl oxygen can act as a bidentate directing group, guiding a transition metal catalyst to activate specific C-H bonds on a substrate or C-C bonds within the benzoyl group itself. This approach offers a highly efficient and atom-economical way to synthesize complex functionalized quinolines. The principles of C-H activation are broadly applicable to various quinoline derivatives, with the substituent at the 8-position playing a crucial role in directing the regioselectivity of the functionalization. nih.gov
Potential as a Component in Functional Materials
The unique photophysical and electronic properties of the quinoline ring system make it a valuable component in the design of functional organic materials. nih.gov The conjugation of a 3,5-dimethylbenzoyl group to this system is expected to modulate these properties, creating a material with potential for optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Quinoline derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). nih.gov The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely used as a robust electron-transporting and light-emitting material. researchgate.net Metal complexes and purely organic molecules based on the quinoline scaffold are continuously being developed for OLED applications, serving as emitters, hosts, or charge-transporting materials. researchgate.netresearchgate.net
This compound, either in its pristine form or as a ligand in a metal complex (e.g., with Al(III), Zn(II), or Ir(III)), could function as an emissive or charge-transporting layer in an OLED. The extended π-conjugation provided by the benzoyl group can tune the HOMO/LUMO energy levels and the emission color. mdpi.com The bulky 3,5-dimethylphenyl group may also inhibit intermolecular π-π stacking in the solid state, which can be beneficial for maintaining high luminescence efficiency. While specific device data for this compound is not available, the performance of related quinoline derivatives in OLEDs suggests its potential. For instance, other quinoline derivatives have been used to create devices with blue or yellow emission, demonstrating the tunability of the scaffold. researchgate.netrsc.org
Photophysical Properties and Aggregation-Induced Emission (AIE) Phenomena
The photophysical properties of quinoline derivatives, such as their absorption and fluorescence spectra, are highly dependent on their substitution pattern. mdpi.comnih.gov The introduction of aryl and acyl groups can lead to intramolecular charge transfer (ICT) character, which often results in solvatochromism—a change in emission color with solvent polarity. mdpi.com
Table 2: Photophysical Properties of Selected Substituted Quinolines in Chloroform
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| 4,6,8-Triphenylquinoline-3-carbaldehyde | 358 | 443 | 85 | mdpi.com |
| 4-(4-Fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | 358 | 445 | 87 | mdpi.com |
A particularly interesting phenomenon relevant to this compound is Aggregation-Induced Emission (AIE). rsc.org Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but is quenched in the aggregated or solid state. AIE-active molecules, or AIEgens, exhibit the opposite behavior: they are weakly emissive when dissolved but become highly luminescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state.
Crucially, research has shown that introducing a benzoyl group to a planar chromophore like pyrene (B120774) can transform it into an AIE-active luminogen. rsc.org The AIE effect in these 1-benzoyl pyrene derivatives is attributed to the structural rigidification upon aggregation. Given that this compound features a benzoyl group attached to a planar quinoline system, it is a strong candidate for exhibiting AIE. The rotation of the C(quinoline)–C(carbonyl) bond and the C(carbonyl)–C(phenyl) bond could act as pathways for non-radiative decay in solution. In an aggregated state, the physical constraint of these rotations would block the non-radiative channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. This property would make this compound a highly promising material for applications in solid-state lighting, chemical sensors, and bio-imaging, where emission in the aggregated or solid phase is essential. nih.gov
Supramolecular Assemblies and Self-Healing Materials7.3. Chemo- and Biosensor Development (Mechanistic Aspects of Recognition)7.4. Analytical Chemistry Applications (e.g., as a Complexing Agent in Separation Science)
A table of mentioned compounds is not applicable as no related compounds could be discussed in the context of this compound's applications.
Emerging Research Frontiers and Future Directions for 8 3,5 Dimethylbenzoyl Quinoline
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 8-(3,5-dimethylbenzoyl)quinoline is traditionally carried out in batch reactors. However, the fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability.
Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over batch processing. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reactions. For the synthesis of this compound, a potential multistep flow process could be envisioned, integrating key reaction steps such as C-H activation and acylation in a continuous sequence. The use of packed-bed reactors with immobilized catalysts could further streamline the synthesis and purification processes.
Automated synthesis platforms, which combine robotics with flow chemistry or microfluidics, can accelerate the discovery and optimization of new reaction conditions. These platforms can perform numerous experiments in parallel, systematically varying reagents, catalysts, solvents, and reaction parameters. For this compound, an automated platform could be employed to rapidly screen different coupling partners and catalysts to maximize the yield and selectivity of the desired product. This high-throughput approach would significantly reduce the time and resources required for process development.
The integration of flow chemistry and automated synthesis holds the promise of enabling on-demand production of this compound and its derivatives, facilitating their exploration in various applications.
Exploiting Novel Reactivity Patterns and Unprecedented Transformations
Recent years have witnessed a surge in the development of novel methods for the functionalization of quinoline (B57606) rings, particularly through C-H activation. benthamdirect.comnih.gov These advancements open up new possibilities for the synthesis and modification of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One of the most promising areas is the direct C-H functionalization of the quinoline core. While the synthesis of 8-benzoylquinolines has been achieved through the palladium-catalyzed arylation and subsequent oxidation of 8-methylquinolines, new catalytic systems are constantly being explored to enhance efficiency and expand the substrate scope. acs.orgnih.gov For instance, the use of more earth-abundant and less expensive transition metals as catalysts is a key area of research. tandfonline.com
Furthermore, photocatalysis is emerging as a powerful tool for forging new C-C and C-heteroatom bonds under mild conditions. wiley.comacs.orgresearchgate.net Visible-light-mediated reactions could enable unprecedented transformations of the this compound scaffold, such as the introduction of alkyl, trifluoromethyl, or other functional groups that are difficult to install using traditional methods. The quinoline nitrogen can play a crucial role in directing these transformations to specific positions on the ring.
The exploration of these novel reactivity patterns will not only provide more efficient routes to this compound but also enable the synthesis of a diverse library of its derivatives for biological screening and materials science applications.
Development of Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring
Understanding the intricate mechanisms of chemical reactions is crucial for their optimization and control. The development of advanced spectroscopic and imaging techniques for in situ and operando monitoring is revolutionizing our ability to study reactions as they happen. wikipedia.orgornl.gov
For the synthesis of this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. wiley.comacs.orgethz.chresearchgate.netnih.gov This data is invaluable for elucidating reaction kinetics and identifying transient, highly reactive intermediates that may be key to the catalytic cycle. For instance, in situ NMR could be used to monitor the C-H activation step in the synthesis of 8-benzoylquinolines, providing insights into the role of the catalyst and additives. ethz.ch
When combined with flow chemistry, these spectroscopic techniques become even more powerful. acs.org Operando spectroscopy of flow reactors allows for the continuous monitoring of a reaction under steady-state conditions, providing a detailed picture of the catalyst's behavior and the reaction's progress over time. rsc.orgrsc.org This approach is particularly useful for studying catalyst deactivation and for optimizing reaction conditions for long-term, continuous production.
The application of these advanced analytical methods to the study of this compound synthesis will undoubtedly lead to a deeper understanding of the underlying reaction mechanisms and facilitate the development of more robust and efficient synthetic protocols.
Computational Design and High-Throughput Screening for Novel Applications
The rational design of molecules with specific properties is a major goal of modern chemistry. Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for predicting the structure, reactivity, and properties of molecules. nih.govrsc.orgrsc.org
In the context of this compound, DFT calculations can be used to:
Elucidate reaction mechanisms: By modeling the energy profiles of different reaction pathways, DFT can help to identify the most likely mechanism for the synthesis of the target molecule and to understand the factors that control its regioselectivity. acs.orgrsc.orgrsc.org
Design novel catalysts: Computational screening can be used to identify new and improved catalysts for the synthesis of this compound, potentially leading to higher yields and milder reaction conditions.
Predict properties: The electronic and photophysical properties of this compound and its derivatives can be calculated to guide the design of new materials with specific applications, for example, in organic light-emitting diodes (OLEDs) or as sensors.
Complementing computational design is high-throughput screening (HTS), a technology that allows for the rapid testing of large libraries of compounds for a specific biological activity or property. nih.govnih.govthermofisher.com By synthesizing a diverse library of derivatives based on the this compound scaffold, HTS can be used to identify lead compounds for drug discovery or to discover new materials with interesting properties. Microdroplet-based reaction platforms are emerging as a powerful tool for performing high-throughput synthesis and screening. nih.govresearchgate.net
The synergy between computational design and high-throughput screening will be a powerful engine for innovation, enabling the discovery of novel applications for this compound and its analogues.
Green and Sustainable Synthesis of Complex Benzoylquinoline Architectures
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academia and industry. nih.govijpsjournal.comnih.gov The development of green and sustainable methods for the synthesis of complex molecules like this compound is a key research frontier.
Several strategies can be employed to make the synthesis of benzoylquinoline architectures more sustainable:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental footprint of a synthesis. tandfonline.comresearchgate.net
Catalysis: The use of highly efficient and recyclable catalysts, particularly those based on earth-abundant metals or even metal-free organocatalysts, is a cornerstone of green chemistry. nih.govacs.org Nanocatalysts are also gaining attention due to their high activity and ease of separation. nih.govacs.org
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comtandfonline.comresearchgate.netacs.org
Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild, aqueous conditions. researchgate.netnorthumbria.ac.ukacs.org Biocatalytic routes to quinoline derivatives are being actively explored and could provide a sustainable alternative to traditional chemical synthesis.
By embracing these green chemistry principles, the synthesis of this compound and other complex benzoylquinoline architectures can be made more environmentally friendly and economically viable, paving the way for their broader application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
